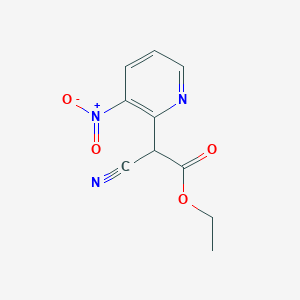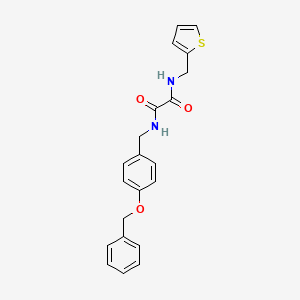
1-(2,3-Dimethoxyphenyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxyphenyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea, also known as DM-PU-01, is a novel urea-based compound that exhibits promising biological activities. The compound has been synthesized through a series of chemical reactions and has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Corrosion Inhibition
Urea derivatives, including triazinyl ureas, have been studied for their effectiveness as corrosion inhibitors for metals. For instance, certain triazinyl urea derivatives have shown promising results in protecting mild steel against corrosion in acidic environments, demonstrating the potential of urea derivatives in industrial applications such as in the coatings of pipelines and metal structures to prevent rust and corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Anticancer Activity
In medicinal chemistry, urea derivatives have been explored for their antiproliferative effects against various cancer cell lines. Research on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has uncovered compounds with significant inhibitory effects on cancer cell growth, highlighting the potential of urea derivatives in cancer therapy (Feng et al., 2020).
Agricultural Applications
Urea derivatives also find applications in agriculture, particularly as herbicides. Studies have shown that certain urea-based compounds can effectively control weeds in crops such as wheat, indicating their utility in maintaining agricultural productivity (Varshney & Singh, 1990).
Material Science
In material science, urea derivatives have been investigated for their role in the synthesis and modification of polymers and resins. For example, research into the accelerating effect of urea derivatives on epoxy systems suggests their potential in enhancing the curing process of industrial resins, contributing to the development of materials with improved performance characteristics (Fei, 2013).
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-20-16(11-26-12)13-7-4-5-8-14(13)21-19(23)22-15-9-6-10-17(24-2)18(15)25-3/h4-11H,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVFTYARWWKGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2646560.png)



![N-isobutyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2646567.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646569.png)




![3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B2646579.png)

